4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is an organic compound that features a bromine atom, a sulfonamide group, and a hydroxy-methylthio-propyl side chain attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the bromine atom can produce a variety of new sulfonamide derivatives.
Scientific Research Applications
4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy-methylthio-propyl side chain may also play a role in modulating the compound’s biological effects by affecting its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides with different substituents on the benzene ring or variations in the side chain. Examples include:
- 4-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide
- 4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide
Uniqueness
4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific combination of functional groups in this compound also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13-14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBLACZTHGBJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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